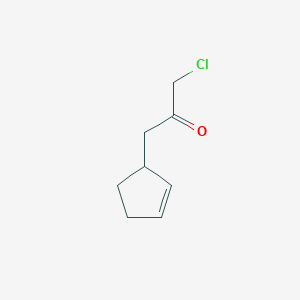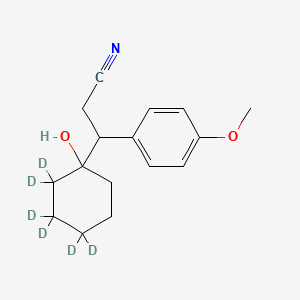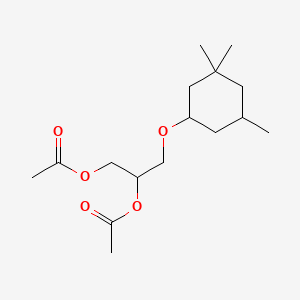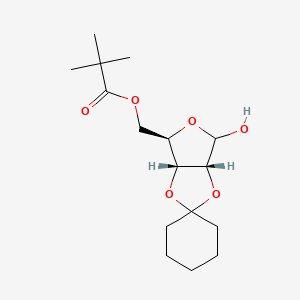
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose: is a chemical compound with the molecular formula C16H26O6 and a molecular weight of 314.37404 g/mol . It is a derivative of D-ribofuranose, a sugar molecule, and is characterized by the presence of cyclohexylidene and pivaloyl protective groups. This compound is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose. The cyclohexylidene group is introduced by reacting D-ribofuranose with cyclohexanone in the presence of an acid catalyst. The pivaloyl group is then added by reacting the intermediate product with pivaloyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The protective groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic or basic conditions can be employed to remove or replace protective groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a protective group in the synthesis of nucleosides and nucleotides.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and specialty reagents.
Mecanismo De Acción
The mechanism of action of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose involves its role as a protective group. The cyclohexylidene and pivaloyl groups protect the hydroxyl groups of D-ribofuranose from unwanted reactions during chemical synthesis. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules.
Comparación Con Compuestos Similares
- 2,3-O-Isopropylidene-D-ribofuranose
- 5-O-Benzoyl-D-ribofuranose
- 2,3-O-Benzylidene-D-ribofuranose
Comparison: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose is unique due to the presence of both cyclohexylidene and pivaloyl protective groups. These groups provide greater steric hindrance and stability compared to other protective groups like isopropylidene or benzylidene. This makes it particularly useful in the synthesis of complex molecules where selective protection of hydroxyl groups is required.
Propiedades
Fórmula molecular |
C16H26O6 |
|---|---|
Peso molecular |
314.37 g/mol |
Nombre IUPAC |
[(3aR,6R,6aR)-4-hydroxyspiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H26O6/c1-15(2,3)14(18)19-9-10-11-12(13(17)20-10)22-16(21-11)7-5-4-6-8-16/h10-13,17H,4-9H2,1-3H3/t10-,11-,12-,13?/m1/s1 |
Clave InChI |
QQXPEVVPGGLCMF-PFGBXZAXSA-N |
SMILES isomérico |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)O)OC3(O2)CCCCC3 |
SMILES canónico |
CC(C)(C)C(=O)OCC1C2C(C(O1)O)OC3(O2)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
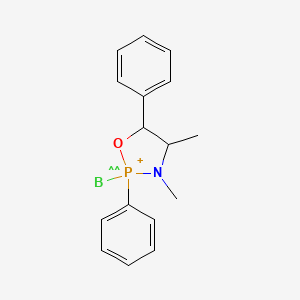
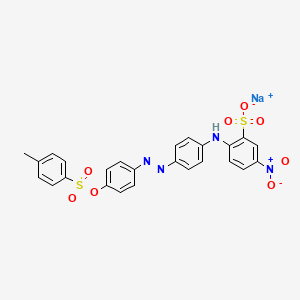
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)


![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)

